Anisole, p-[(chloromethyl)sulfonyl]-
Description
Anisole, p-[(chloromethyl)sulfonyl]- (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted anisole derivative featuring a chloromethyl (-CH₂Cl) and sulfonyl (-SO₂-) group at the para position. This compound combines electrophilic reactivity from the chloromethyl group and the electron-withdrawing sulfonyl moiety, making it valuable in organic synthesis, particularly in cyclization reactions (e.g., gold-catalyzed enyne cyclizations) . Its synthesis often involves coupling p-(chloromethyl)anisole with sulfonyl-containing reagents, as demonstrated in the preparation of 1,5-enyne derivatives .
Properties
IUPAC Name |
1-(chloromethylsulfonyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-7-2-4-8(5-3-7)13(10,11)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQVAIQWMHJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324009 | |
| Record name | Anisole, p-[(chloromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-96-1 | |
| Record name | Anisole, p-[(chloromethyl)sulfonyl]- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, p-[(chloromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Anisole, p-[(chloromethyl)sulfonyl]- can be synthesized through a multi-step process. One common method involves the chloromethylation of anisole, followed by sulfonylation. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The resulting p-chloromethyl anisole is then treated with a sulfonylating agent, such as chlorosulfonic acid, to yield the final product.
Industrial Production Methods
Industrial production of anisole, p-[(chloromethyl)sulfonyl]- typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Anisole, p-[(chloromethyl)sulfonyl]- undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include p-(alkoxymethyl)sulfonyl anisole, p-(thiomethyl)sulfonyl anisole, and p-(aminomethyl)sulfonyl anisole.
Oxidation: Sulfone derivatives such as p-[(chloromethyl)sulfonyl]sulfone.
Reduction: Sulfide derivatives like p-[(chloromethyl)sulfanyl]anisole.
Scientific Research Applications
Anisole, p-[(chloromethyl)sulfonyl]- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of anisole, p-[(chloromethyl)sulfonyl]- involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The sulfonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability. These interactions are crucial in its applications in organic synthesis and pharmaceuticals.
Comparison with Similar Compounds
Substituent Effects and Reactivity
Key Compounds for Comparison :
p-(Chloromethyl)anisole (CAS 824-94-2):
- Formula : C₈H₉ClO
- Substituents : Chloromethyl (-CH₂Cl) at the para position.
- Reactivity : The chloromethyl group enables nucleophilic substitution (e.g., in alkylation or cross-coupling reactions). Lacks sulfonyl functionality, limiting its electron-withdrawing effects compared to the target compound .
p-Methoxybenzenesulfonyl Chloride (CAS Not specified): Formula: C₇H₇ClO₃S Substituents: Sulfonyl chloride (-SO₂Cl) at the para position. Reactivity: Acts as a sulfonating agent. The sulfonyl group enhances electrophilicity, but the absence of a chloromethyl group restricts its utility in alkylation-based syntheses .
Comparative Data Table
*Inferred formula based on structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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